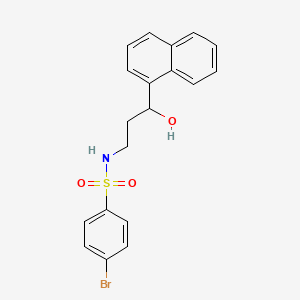

4-bromo-N-(3-hydroxy-3-(naphthalen-1-yl)propyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

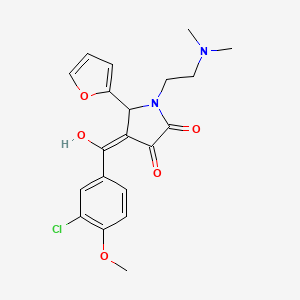

The molecular structure of 4-bromo-N-(3-hydroxy-3-(naphthalen-1-yl)propyl)benzenesulfonamide is characterized by the presence of a naphthalene ring, a benzenesulfonamide group, and a bromine atom. The compound’s structure was determined using X-ray diffraction .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-bromo-N-(3-hydroxy-3-(naphthalen-1-yl)propyl)benzenesulfonamide include its molecular formula C19H18BrNO3S and a molecular weight of 420.32. Further details about its physical and chemical properties are not available in the literature.Scientific Research Applications

Synthesis and Chemical Properties

Green Protocol for Regenerating Phenols : A study demonstrated the use of ionic liquid halide nucleophilicity for the cleavage of ethers, offering a green chemical method for ether cleavage, including the conversion of alkyl alkyl ether to its corresponding bromo and hydroxy derivatives in moderate to good yield. This methodology is highlighted for its convenience and effectiveness using a moderate excess of hydrobromic acid, making it attractive as a green chemical method (Boovanahalli, Kim, & Chi, 2004).

Photodynamic Therapy Applications : Research into new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups containing Schiff base highlighted their potential in photodynamic therapy for cancer treatment. These compounds show good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, important for Type II mechanisms in treating cancer (Pişkin, Canpolat, & Öztürk, 2020).

Environmental and Analytical Applications

- Identification of Industrial Effluents : A study used Isolute ENV+ polystyrene divinylbenzene sorbent for the enrichment of benzene- and naphthalenesulfonates from industrial wastewaters, followed by determination with ion-pair chromatography/electrospray-mass spectrometry. This work emphasizes the methodology's relevance in environmental monitoring of highly water-soluble benzene- and naphthalenesulfonates widely used across various industries (Alonso, Castillo, & Barceló, 1999).

Biological and Medicinal Chemistry

Antibacterial Agents : Research into synthetic N-alkyl/aralkyl-4-methyl-N-(naphthalen-1-yl)benzenesulfonamides revealed their potential as potent antibacterial agents. The study involved synthesizing these compounds and testing their antibacterial and anti-enzymatic activities, finding them to be effective against various bacterial strains (Abbasi et al., 2015).

Enhanced Activity of Endothelin Antagonists : Modifying N-(3,4-dimethylisoxazolyl)benzenesulfonamide endothelin antagonists by replacing the 4-methyl group with a bromine or chlorine atom significantly increased the binding affinity for both ETA and ETB receptors. This potentiation in activities suggests the role of halogen substitution in enhancing the pharmacological properties of sulfonamide-based endothelin antagonists (Chan et al., 1996).

Future Directions

The future directions for research on 4-bromo-N-(3-hydroxy-3-(naphthalen-1-yl)propyl)benzenesulfonamide could involve further exploration of its synthesis, chemical reactions, and potential biological activities. Given the anti-inflammatory effects observed with similar compounds , it may be worthwhile to investigate the potential therapeutic applications of this compound.

properties

IUPAC Name |

4-bromo-N-(3-hydroxy-3-naphthalen-1-ylpropyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18BrNO3S/c20-15-8-10-16(11-9-15)25(23,24)21-13-12-19(22)18-7-3-5-14-4-1-2-6-17(14)18/h1-11,19,21-22H,12-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGMDLGPWWVZTOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(CCNS(=O)(=O)C3=CC=C(C=C3)Br)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18BrNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-bromo-N-(3-hydroxy-3-(naphthalen-1-yl)propyl)benzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(4-chlorophenoxy)-2-methylpropan-1-one](/img/structure/B2833973.png)

![3-(2-methoxybenzyl)-8-methyl-5-(4-methylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2833974.png)

![N-(4-bromo-3-methylphenyl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide](/img/structure/B2833975.png)

![N-[2-(1H-indol-3-yl)ethyl]-3-phenylprop-2-enamide](/img/structure/B2833979.png)

![2-chloro-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzenesulfonamide](/img/structure/B2833981.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide hydrochloride](/img/structure/B2833989.png)

![N-[1-(3,5-Dichloropyridin-2-yl)oxy-2-methylpropan-2-yl]oxirane-2-carboxamide](/img/structure/B2833992.png)